Indolin-4-amine

説明

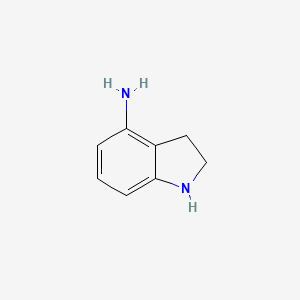

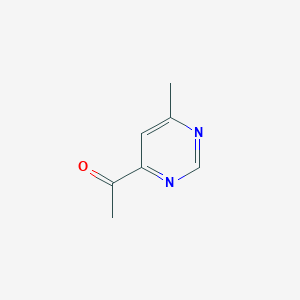

- Indolin-4-amine is a bicyclic organic heterocyclic compound.

- It consists of a benzene ring fused with a five-membered nitrogenous ring.

- The indole nucleus is found in many bioactive compounds and synthetic drug molecules.

- It has diverse biological and pharmaceutical activities.

Synthesis Analysis

- Indolin-4-amine can be synthesized using various methods, including chiron approaches and umpolung strategies.

- Chiron approaches involve the construction of enantiopure heterocycles.

- Umpolung allows the C2 and C3 positions of indole to behave as electrophiles.

Molecular Structure Analysis

- The molecular formula of indolin-4-amine is C8H10N2 .

- It has a benzene ring fused with a five-membered nitrogenous ring.

Chemical Reactions Analysis

- Indolin-4-amine can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition.

- Specific reactions would depend on the functional groups attached to the indole ring.

Physical And Chemical Properties Analysis

- Indolin-4-amine is a solid compound.

- It is generally kept in a dark place under an inert atmosphere at temperatures between 2°C and 8°C.

科学的研究の応用

Synthesis and Chemical Applications

Research on indolin-4-amine focuses on innovative synthetic methods and their applications in creating complex molecules. One study describes the preparation of 3-diazoindolin-2-imines through a cascade reaction involving indoles and sulfonylazides, leading to the creation of 2,3-diaminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). Another investigation presents a method for the C4-aminated indole scaffold, frequently found in natural products and biologically active compounds, highlighting a simple synthetic route for the amidation of indoles at the C4 position (Lanke & Prabhu, 2017).

Biological and Medicinal Research

Indolin-4-amine derivatives have been evaluated for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs were synthesized and assessed for their utility in treating Alzheimer's disease, with besipirdine being selected for clinical development due to its promising biological evaluation (Klein et al., 1996). Moreover, a study on Schiff bases of isatin, a derivative of indolin-2-one, demonstrated cytotoxic activities against various human cancer cell lines, underscoring the potential of these compounds in cancer research (Azizian et al., 2012).

Safety And Hazards

- Indolin-4-amine is toxic if swallowed, inhaled, or in contact with skin.

- It causes skin irritation and serious eye damage.

- Proper safety precautions should be followed when handling this compound.

将来の方向性

- Further research on indolin-4-amine derivatives could explore their potential as anticancer, antibacterial, anti-inflammatory, and other therapeutic agents.

- Investigate novel synthetic routes and evaluate their biological activities.

Please note that the information provided here is a general overview, and specific details would require referencing relevant scientific literature12. Future research may uncover additional applications and properties of indolin-4-amine. 🌟

特性

IUPAC Name |

2,3-dihydro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXKDNVTCQXXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456463 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolin-4-amine | |

CAS RN |

52537-01-6 | |

| Record name | INDOLIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)